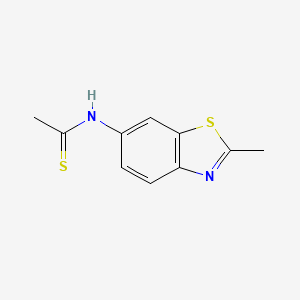(Cl)Cl.C1CCOC1](/img/structure/B13822994.png)
Cl[Nb](Cl)(Cl)Cl.C1CCOC1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niobium(IV) chloride tetrahydrofuran complex, also known as tetrachlorobis(tetrahydrofuran)niobium, is a coordination compound with the chemical formula NbCl4(C4H8O)2. This compound is a significant entry point into niobium(IV) chemistry due to its solubility and reactivity. It is commonly used in various chemical processes and research applications, particularly in the field of metal-organic frameworks (MOFs) and coordination chemistry .
Vorbereitungsmethoden
The synthesis of niobium(IV) chloride tetrahydrofuran complex typically involves the reduction of niobium(V) chloride with aluminum in the presence of tetrahydrofuran. The reaction proceeds as follows :
3NbCl5+Al+3CH3CN→3NbCl4(NCCH3)3+AlCl3
The resultant solid is then treated with tetrahydrofuran to yield the desired complex:
3NbCl4(NCCH3)3+3C4H8O→3NbCl4(THF)2+9MeCN+AlCl3(THF)
Industrial production methods may involve similar reduction processes, ensuring the compound’s purity and stability for various applications .
Analyse Chemischer Reaktionen
Niobium(IV) chloride tetrahydrofuran complex undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to niobium(V) chloride under specific conditions.
Reduction: It can be reduced to niobium(III) chloride.
Substitution: The tetrahydrofuran ligands can be substituted with other ligands, such as acetonitrile, to form different coordination complexes
Common reagents used in these reactions include aluminum, acetonitrile, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Niobium(IV) chloride tetrahydrofuran complex has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other niobium compounds and in the study of coordination chemistry.
Biology: The compound’s reactivity and coordination properties make it useful in biological studies, particularly in understanding metal-ligand interactions.
Industry: It is used in the production of advanced materials, such as metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation technologies .
Wirkmechanismus
The mechanism by which niobium(IV) chloride tetrahydrofuran complex exerts its effects involves its ability to coordinate with various ligands and metals. The compound’s niobium center can form multiple bonds with different ligands, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Niobium(IV) chloride tetrahydrofuran complex can be compared with other similar compounds, such as:
- Niobium(IV) bromide tetrahydrofuran complex
- Niobium(IV) iodide tetrahydrofuran complex
- Vanadium(IV) chloride tetrahydrofuran complex
- Tantalum(IV) chloride tetrahydrofuran complex
These compounds share similar coordination properties but differ in their reactivity and applications. Niobium(IV) chloride tetrahydrofuran complex is unique due to its specific reactivity and stability, making it particularly valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C4H8Cl4NbO |
|---|---|
Molekulargewicht |
306.8 g/mol |
IUPAC-Name |
oxolane;tetrachloroniobium |
InChI |
InChI=1S/C4H8O.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-4H2;4*1H;/q;;;;;+4/p-4 |
InChI-Schlüssel |
CHDIUXKMPXSYHC-UHFFFAOYSA-J |
Kanonische SMILES |
C1CCOC1.Cl[Nb](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclopenten-1-amine;perchlorate](/img/structure/B13822914.png)
![methyl 2-{[(cyclohexylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13822926.png)
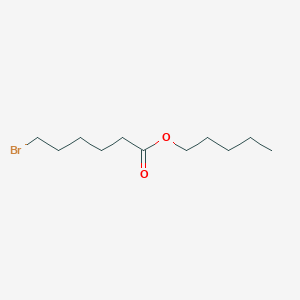
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B13822940.png)
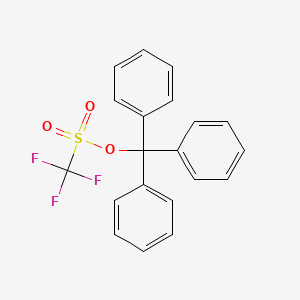
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)
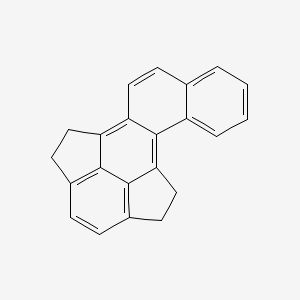
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B13822973.png)
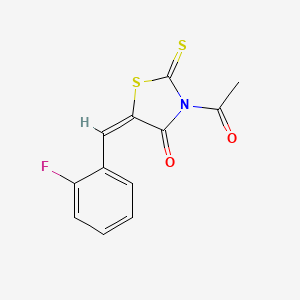
![4-chloro-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B13822980.png)
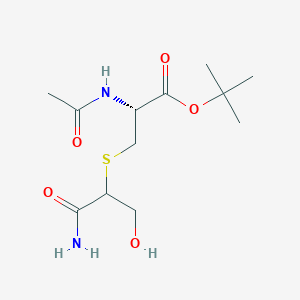

![N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B13822987.png)
